![molecular formula C28H20O8 B2356460 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one CAS No. 859666-77-6](/img/structure/B2356460.png)
8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one
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Overview
Description
8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one is a complex organic compound belonging to the class of chromones. Chromones are benzopyran derivatives known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenyl acetic acid with 7-hydroxy-4-chromenone under acidic conditions to form an intermediate, which is then subjected to further reactions to introduce the methoxy and oxoethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted chromones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 5-Hydroxy-4’,7-dimethoxyflavone
- 5,6,7-Trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chromone structure with methoxy and oxoethoxy groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
8-methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8/c1-32-18-8-6-16(7-9-18)23(29)15-34-19-10-11-20-21(14-26(30)35-25(20)13-19)22-12-17-4-3-5-24(33-2)27(17)36-28(22)31/h3-14H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLQEQLXRRGRQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C(=CC=C5)OC)OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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